N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride
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Overview
Description
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, a methoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzylamine to introduce the nitro group. This is followed by the alkylation of the amine group with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as amines, thiols, or alcohols.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include hydroxyl or carbonyl derivatives of the original compound.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on cellular processes, including its role as an alkylating agent that can modify DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication and cell division.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties but different substituents.
N,N-Bis(2-chloroethyl)amine: Lacks the methoxy and nitro groups, resulting in different reactivity and applications.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.
Uniqueness
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77905-51-2 |
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Molecular Formula |
C12H17Cl3N2O3 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI Key |
KQBVNBUWPUIXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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